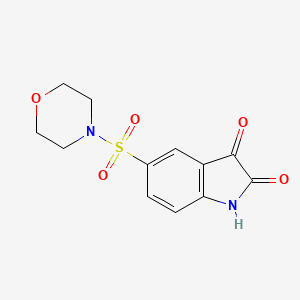

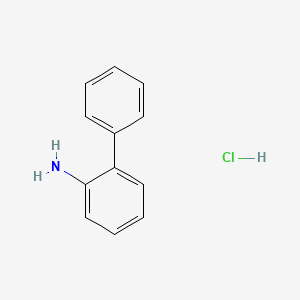

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

Vue d'ensemble

Description

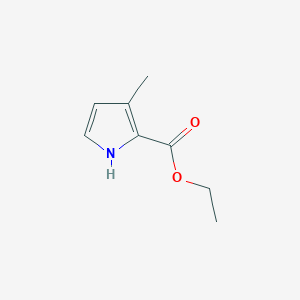

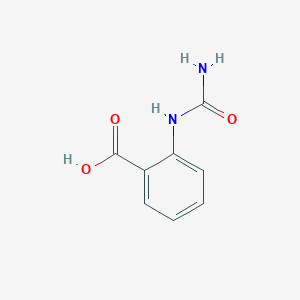

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is a derivative of indole-2,3-dione, a compound with a broad spectrum of bioactivity found in various plants and mammalian tissue. It is used in the synthesis of heterocyclic compounds for drug preparation. The morpholine moiety in the compound suggests potential applications in the medical field, particularly due to its structural similarity to morpholine-2,5-dione derivatives, which are known for their use in biodegradable materials and biomedical applications .

Synthesis Analysis

The synthesis of morpholine derivatives, such as 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, can be achieved through various methods. One efficient catalyst for the synthesis of related compounds is morpholinium bisulfate [morH][HSO4], which catalyzes the condensation reaction of indoles with carbonyl compounds at room temperature. This catalyst is notable for its mild reaction conditions, cost-effectiveness, and reusability . Additionally, morpholine-2,5-dione derivatives are synthesized through homopolymerization or ring-opening copolymerization with other monomers like e-caprolactone and lactide .

Molecular Structure Analysis

The molecular structure of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione includes a morpholine ring, which is a feature of morpholine-2,5-dione derivatives. These derivatives are depsipeptide analogs that are used as monomers for the synthesis of biodegradable polymers. The presence of the morpholine ring and the indole-2,3-dione core suggests that this compound may have similar properties and potential applications in drug delivery systems .

Chemical Reactions Analysis

Compounds like 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione can participate in various chemical reactions due to their functional groups. For instance, indole-2,3-dione derivatives are known to form Mannich bases, which exhibit antibacterial activities. Moreover, the presence of electronegative groups and aromatic rings in their structure allows these compounds to act as corrosion inhibitors by forming chelates on metal surfaces .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione are not detailed in the provided papers, related compounds display versatile bioactivity and are used in drug synthesis. The indole-2,3-dione derivatives are known to have antibacterial properties and to serve as efficient corrosion inhibitors for metals in acidic media. These properties are attributed to the presence of functional groups and aromatic rings that facilitate adsorption and interaction with metal surfaces .

Applications De Recherche Scientifique

- Scientific Field: Organic Chemistry

- Application : The design and synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines .

- Method of Application : A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides. Their reactions with arylsulfonyl azides were studied .

- Results : In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .

- Scientific Field: Organic Chemistry

- Application : The design and synthesis of 1-(morpholine-4-sulfonyl)piperidin-3-amine hydrochloride and 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride .

- Method of Application : These compounds are synthesized through a series of chemical reactions involving morpholine and other organic compounds .

- Results : These compounds are used in various chemical reactions due to their unique chemical properties .

Orientations Futures

Propriétés

IUPAC Name |

5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGSTTAKYFDPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429023 | |

| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione | |

CAS RN |

220510-03-2 | |

| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)